2-Methylundecanoyl chloride

Description

Properties

Molecular Formula |

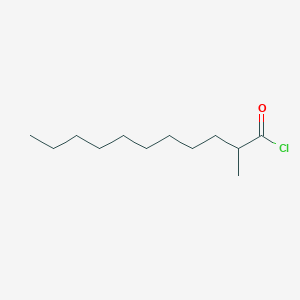

C12H23ClO |

|---|---|

Molecular Weight |

218.76 g/mol |

IUPAC Name |

2-methylundecanoyl chloride |

InChI |

InChI=1S/C12H23ClO/c1-3-4-5-6-7-8-9-10-11(2)12(13)14/h11H,3-10H2,1-2H3 |

InChI Key |

SSSJWOZTBLUCBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C)C(=O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

2-Methylundecanoyl chloride is primarily used as a reagent in organic synthesis. It serves as an acylating agent for the introduction of the 2-methylundecanoyl group into various substrates, facilitating the formation of esters and amides. This application is crucial in synthesizing complex organic molecules, particularly in the pharmaceutical industry.

2. Pharmaceutical Industry

In the pharmaceutical sector, this compound plays a significant role in the synthesis of bioactive compounds. Its ability to modify existing drug structures enhances their pharmacological properties. For example, it has been used to synthesize derivatives of anti-inflammatory agents and antibiotics, improving their efficacy and stability.

3. Material Science

The compound is utilized in the development of new materials, particularly polymers and coatings. By incorporating this compound into polymer matrices, researchers can enhance the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in creating high-performance coatings for industrial applications.

Data Tables

| Application Area | Specific Use Case | Impact/Benefit |

|---|---|---|

| Organic Synthesis | Acylation reactions | Facilitates formation of esters/amides |

| Pharmaceuticals | Synthesis of drug derivatives | Enhances efficacy and stability |

| Material Science | Polymer modification | Improves thermal stability and mechanical properties |

Case Studies

Case Study 1: Synthesis of Anti-Inflammatory Agents

A research team utilized this compound to synthesize a novel anti-inflammatory compound. The study demonstrated that the introduction of this acyl chloride significantly improved the compound's anti-inflammatory activity compared to its parent molecule. This finding highlights the potential for developing more effective therapeutic agents using this compound.

Case Study 2: Polymer Coatings

In another study focused on material science, researchers incorporated this compound into a polyurethane matrix to create a high-performance coating. The resulting material exhibited enhanced resistance to environmental degradation and improved mechanical strength, making it suitable for outdoor applications.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

Acyl chlorides undergo nucleophilic substitution due to their electrophilic carbonyl carbon. For 2-methylundecanoyl chloride:

Esterification

Reacts with alcohols (e.g., methanol, ethanol) under mild conditions to form esters.

Example Reaction:

-

Conditions: Room temperature, anhydrous base (e.g., pyridine) to neutralize HCl .

-

Yield: >85% for primary alcohols; reduced yields with bulky alcohols due to steric hindrance .

Amidation

Forms amides with amines (primary/secondary):

-

Applications: Synthesis of surfactants and bioactive molecules .

-

Kinetics: Faster with aliphatic amines vs. aromatic amines .

Hydrolysis

Hydrolyzes in aqueous media to form 2-methylundecanoic acid:

-

Rate: Slower than linear analogs (e.g., undecanoyl chloride) due to steric effects from the methyl branch .

-

Catalysis: Accelerated by bases (e.g., NaOH) or acids (e.g., H₂SO₄) .

Polymerization and Crosslinking

Used in condensation polymerization for branched polymers:

Crosslinked Networks

Incorporation of trifunctional crosslinkers (e.g., 5-formylbenzene-1,2,3-triyl tris(undec-10-enoate)) enhances mechanical stability:

-

Result: Polymers with reduced crystallinity and improved thermal resistance ( increased by 15–20°C) .

Friedel-Crafts Acylation

Electrophilic acylation of aromatic rings (e.g., benzene, toluene):

-

Applications: Synthesis of ketones for fragrances and pharmaceuticals .

-

Limitations: Lower regioselectivity compared to linear acyl chlorides .

Reaction with Peroxides

Forms peroxyesters, intermediates in radical polymerization:

Biological Modifications

-

Protein Modification: Reacts with lysine residues to introduce hydrophobic chains, altering enzyme activity .

-

Membrane Functionalization: Used to esterify polysaccharides (e.g., cellulose acetate) for drug delivery systems .

Key Research Findings

-

Steric Effects: The methyl branch reduces reaction rates in nucleophilic substitutions by 20–30% compared to linear analogs .

-

Thermal Stability: Polymers derived from this compound exhibit higher values (e.g., 65°C vs. 45°C for linear analogs) .

-

Hydrophobicity: Esters of 2-methylundecanoic acid show enhanced water resistance, making them suitable for coatings .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-methylundecanoyl chloride, we compare it with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.

Structural Analogs

2-Methyl-2-phenylpropanoyl Chloride ()

- Molecular Formula : C₁₀H₁₁ClO

- Molecular Weight : 182.65 g/mol

- Key Features : Aromatic substitution (phenyl group) at the α-carbon introduces steric hindrance and electronic effects, reducing reactivity compared to aliphatic acyl chlorides.

- Applications : Used in research for synthesizing complex organic molecules.

2-Methoxyethoxymethyl Chloride ()

- Molecular Formula : C₄H₉ClO₂

- Molecular Weight : 124.57 g/mol

- Key Features : A chlorinated ether with electrophilic sites; less reactive toward nucleophiles than acyl chlorides.

- Applications : Intermediate in protecting-group chemistry.

Functional Analogs

2-Undecanone ()

- Molecular Formula : C₁₁H₂₂O

- Molecular Weight : 170.29 g/mol

- Key Features : A ketone with a methyl branch; lacks the reactive chloride moiety, making it less versatile in synthesis.

- Applications : Used as a flavoring agent and in organic reactions requiring ketone functionality.

Methyl 2-Hexenoate ()

- Molecular Formula : C₇H₁₂O₂

- Molecular Weight : 128.17 g/mol

- Key Features : An ester with a double bond; reactivity driven by ester hydrolysis or conjugate addition.

- Applications : Used in fragrance and polymer industries.

Data Table: Comparative Analysis

¹Inferred from structural analogy to undecanoyl chloride (C₁₁H₂₁ClO) with a methyl branch.

Key Research Findings

Reactivity Trends: Aliphatic acyl chlorides like this compound exhibit higher reactivity toward nucleophiles (e.g., amines, alcohols) compared to aromatic analogs (e.g., 2-methyl-2-phenylpropanoyl chloride) due to reduced steric and electronic hindrance . The methyl branch in this compound may slightly reduce reaction rates in sterically demanding environments compared to linear undecanoyl chloride.

Safety and Handling :

- Acyl chlorides are corrosive and require precautions similar to those for 2-methoxyethoxymethyl chloride, including use in well-ventilated areas and avoidance of skin/eye contact .

Synthetic Utility: Unlike esters (e.g., methyl 2-hexenoate) or ketones (e.g., 2-undecanone), acyl chlorides are preferred for rapid derivatization due to their high electrophilicity .

Preparation Methods

Thionyl Chloride (SOCl₂) Method

The most widely reported method involves reacting 2-methylundecanoic acid with excess thionyl chloride under reflux. The mechanism proceeds via nucleophilic acyl substitution, where SOCl₂ converts the carboxylic acid into the corresponding acid chloride, releasing SO₂ and HCl gases.

Procedure :

-

Reaction Setup : Combine 2-methylundecanoic acid (1 eq) with SOCl₂ (1.5–2 eq) in anhydrous dichloromethane (DCM) or under solvent-free conditions.

-

Catalyst Addition : Add a catalytic amount of DMF (0.1 eq) to accelerate the reaction.

-

Reflux : Heat the mixture at 60–80°C for 2–4 hours until gas evolution ceases.

-

Purification : Remove excess SOCl₂ and solvents via vacuum distillation. Isolate the product by fractional distillation (b.p. 135–140°C at 20 mbar).

Yield : 85–92%.

Advantages : High efficiency, simplicity, and scalability.

Limitations : Requires handling toxic gases (SO₂, HCl) and moisture-sensitive conditions.

Oxalyl Chloride [(COCl)₂] with DMF Catalysis

For substrates sensitive to high temperatures, oxalyl chloride offers a milder alternative. DMF catalyzes the reaction by forming an intermediate iminium complex, enhancing electrophilicity at the carbonyl carbon.

Procedure :

-

Activation : Stir 2-methylundecanoic acid (1 eq) with oxalyl chloride (1.2 eq) in DCM at 0°C.

-

Catalyst Addition : Introduce DMF (0.05 eq) dropwise, resulting in vigorous gas (CO, CO₂) evolution.

-

Room Temperature Reaction : Stir for 1–2 hours until completion.

-

Workup : Evaporate solvents and excess reagents under reduced pressure.

Yield : 88–95%.

Advantages : Ambient temperature conditions; minimal side reactions.

Limitations : Higher cost of oxalyl chloride compared to SOCl₂.

Catalytic Method with N,N-Dimethylformamide (DMF)

A modified approach using DMF as a co-catalyst with SOCl₂ improves reaction kinetics and selectivity. The DMF·SOCl₂ adduct facilitates chloride ion generation, promoting faster acyl chloride formation.

Procedure :

-

Adduct Formation : Pre-mix DMF (0.1 eq) with SOCl₂ (1.5 eq) at 0°C for 15 minutes.

-

Acid Addition : Introduce 2-methylundecanoic acid (1 eq) and stir at 40–50°C for 1 hour.

-

Quenching : Remove volatiles under vacuum and purify via distillation.

Yield : 90–94%.

Advantages : Reduced reaction time; higher purity.

Limitations : Requires strict control of DMF stoichiometry to avoid over-chlorination.

Bis(trichloromethyl)carbonate (Triphosgene) Method

Triphosgene serves as a safer alternative to SOCl₂, particularly in large-scale syntheses. The reaction proceeds via in situ generation of phosgene (COCl₂), which reacts with the carboxylic acid.

Procedure :

-

Mixing : Combine 2-methylundecanoic acid (1 eq) with triphosgene (0.33 eq) in tetrahydrofuran (THF).

-

Catalyst Addition : Add a catalytic amount of pyridine (0.05 eq).

-

Reflux : Heat at 50–60°C for 6–8 hours.

-

Isolation : Distill under reduced pressure to collect the product.

Yield : 80–85%.

Advantages : Reduced toxicity compared to SOCl₂; suitable for industrial use.

Limitations : Longer reaction time; lower yield compared to SOCl₂.

Comparative Analysis of Methods

| Method | Reagent | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Reflux, 60–80°C | 85–92% | High efficiency, scalable | Toxic gas byproducts |

| Oxalyl Chloride + DMF | (COCl)₂, DMF | 0°C to RT | 88–95% | Mild conditions, high purity | Expensive reagent |

| Catalytic DMF + SOCl₂ | SOCl₂, DMF | 40–50°C | 90–94% | Fast reaction, high selectivity | Sensitive to DMF stoichiometry |

| Triphosgene | (Cl₃CO)₃CCl₃ | 50–60°C | 80–85% | Safer phosgene alternative | Lower yield, longer duration |

Mechanistic Insights

-

Thionyl Chloride Pathway :

-

Oxalyl Chloride Pathway :

-

Triphosgene Pathway :

Industrial Applications and Scalability

The thionyl chloride method dominates industrial production due to its cost-effectiveness and high throughput. Recent patents highlight optimized continuous-flow reactors that minimize exposure to hazardous gases. In contrast, oxalyl chloride is preferred for pharmaceutical intermediates requiring high purity .

Q & A

Basic: What are the standard laboratory protocols for synthesizing 2-Methylundecanoyl chloride?

Answer:

The synthesis typically involves reacting 2-methylundecanoic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride). Key steps include:

- Reagent Selection: Use anhydrous conditions to avoid hydrolysis. Excess thionyl chloride (1.5–2 equivalents) ensures complete conversion .

- Reaction Monitoring: Track progress via thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1) as the mobile phase. A disappearing carboxylic acid spot (Rf ~0.1) indicates completion .

- Purification: Remove excess reagents and by-products (e.g., HCl, SO₂) under reduced pressure. Distillation under inert atmosphere (e.g., nitrogen) at 100–120°C yields the pure acyl chloride .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: Confirm structure via ¹H NMR (δ ~2.8–3.2 ppm for α-CH₂ adjacent to carbonyl) and ¹³C NMR (δ ~175–180 ppm for carbonyl carbon) .

- FTIR: Detect characteristic C=O stretching (~1800 cm⁻¹) and C-Cl (~600–800 cm⁻¹) bands .

- GC-MS: Verify purity and molecular ion peak (m/z ~218 for molecular ion [M⁺]) .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical goggles, and a lab coat. Work in a fume hood to prevent inhalation of vapors .

- Spill Management: Absorb spills with inert materials (e.g., sand), avoid water (risk of exothermic hydrolysis), and dispose as hazardous waste .

- First Aid: For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with water for 10–15 minutes and seek medical attention .

Advanced: How can reaction conditions be optimized to minimize di- or tri-acylated by-products?

Answer:

- Stoichiometric Control: Limit acyl chloride to 1.1 equivalents to avoid over-reactivity with nucleophiles (e.g., alcohols or amines) .

- Temperature Modulation: Maintain temperatures below 0°C during nucleophilic additions (e.g., esterification) to suppress side reactions .

- Solvent Choice: Use non-polar solvents (e.g., dichloromethane) to stabilize the acyl chloride and reduce hydrolysis .

Advanced: How should researchers validate the purity of this compound for reproducible results?

Answer:

- Quantitative NMR (qNMR): Compare integral ratios of target compound peaks vs. residual solvent (e.g., CDCl₃ at δ 7.26 ppm) .

- Karl Fischer Titration: Measure water content (<0.1% w/w) to confirm anhydrous conditions .

- Elemental Analysis: Validate C, H, and Cl percentages (±0.3% theoretical values) .

Advanced: How to resolve contradictions in spectroscopic data across studies?

Answer:

- Reference Standards: Compare spectra with commercially available or in-house synthesized standards under identical conditions .

- Solvent Effects: Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃ in NMR) by replicating literature conditions .

- Collaborative Validation: Cross-check data with independent labs using shared protocols to isolate methodological discrepancies .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Answer:

- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., in-situ FTIR) to detect deviations early .

- Strict Stoichiometry: Use automated syringe pumps for precise reagent addition .

- Post-Synthesis Stabilization: Store under argon at –20°C with molecular sieves to prevent moisture ingress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.